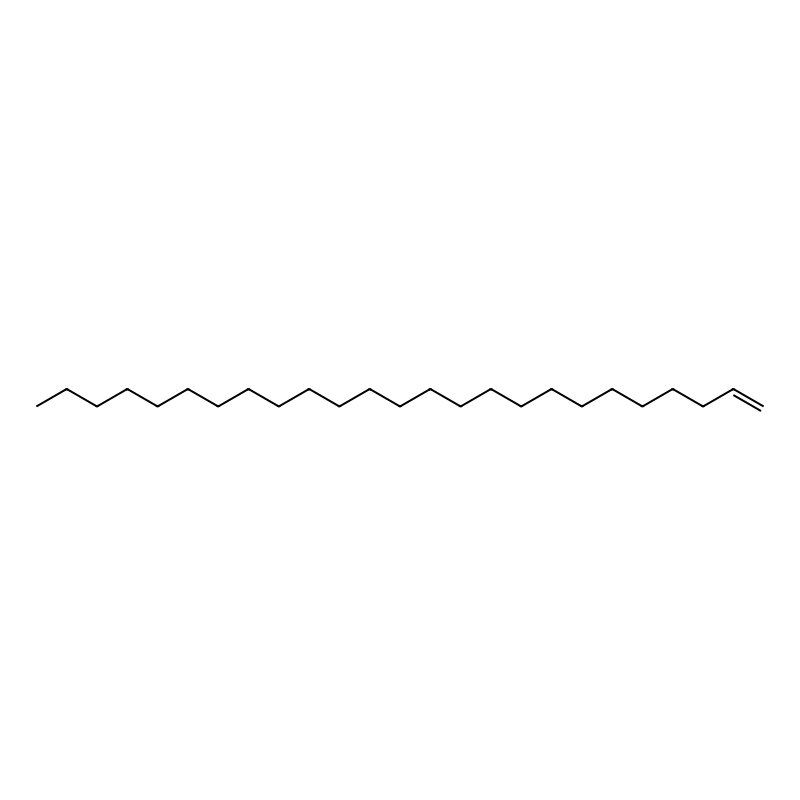

1-Pentacosene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Pentacosene is a long-chain hydrocarbon classified as an alkene, with the molecular formula . It features a double bond between the first and second carbon atoms in its chain, making it an unsaturated compound. This structure is characteristic of alkenes, which are known for their reactivity due to the presence of this double bond. 1-Pentacosene is part of a homologous series of hydrocarbons that include various alkanes and alkenes, typically found in biological systems and industrial applications .

Research indicates that 1-pentacosene plays a role in biological systems, particularly concerning lipid metabolism and membrane dynamics. Its presence in biological membranes can influence membrane fluidity and permeability due to its hydrophobic nature. This property is particularly significant in drug delivery systems, where 1-pentacosene can enhance the transport of hydrophobic drugs across lipid bilayers .

Several methods are employed to synthesize 1-pentacosene:

- Dehydration of Alcohols: This method involves dehydrating long-chain alcohols using acidic catalysts such as sulfuric acid or phosphoric acid, leading to alkene formation.

- Wittig Reaction: In this reaction, a phosphonium ylide reacts with a long-chain aldehyde to yield 1-pentacosene.

- Catalytic Dehydrogenation: Industrially, 1-pentacosene is produced through the catalytic dehydrogenation of long-chain alkanes using metal catalysts like platinum or palladium at elevated temperatures .

The interaction studies involving 1-pentacosene focus on its reactivity with various molecular targets. The double bond enables it to react with electrophiles and nucleophiles, facilitating addition and substitution reactions. Additionally, its interactions with lipid bilayers affect membrane properties, which is crucial for its application in drug delivery systems .

Several compounds are structurally similar to 1-pentacosene. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentacosane | Saturated hydrocarbon; no double bond. | |

| Nonacosene | Longer chain; unsaturated compound. | |

| Hexacosene | Similar structure; one less carbon atom. | |

| Tetracontene | Very long-chain alkene; higher molecular weight. |

Uniqueness of 1-Pentacosene

1-Pentacosene's unique feature lies in its specific position of the double bond at the first carbon atom, distinguishing it from other similar compounds that may have different chain lengths or positions of unsaturation. This structural characteristic influences its chemical reactivity and biological interactions significantly .

Catalytic oligomerization represents a fundamental industrial approach for producing long-chain alkenes including 1-pentacosene through controlled chain growth processes [31]. The industrial synthesis of 1-pentacosene via catalytic oligomerization primarily employs metallocene-based catalyst systems, particularly those utilizing Group 4 transition metals such as zirconium and titanium complexes [5] [32]. These catalytic systems enable the controlled oligomerization of shorter alpha-olefins to produce the desired twenty-five carbon chain alkene.

The most prominent industrial process for producing linear alpha-olefins, including those in the pentacosene range, is the Shell Higher Olefin Process, which combines ethylene oligomerization with subsequent metathesis reactions [35]. This process utilizes nickel-based catalysts to oligomerize ethylene into a distribution of linear alpha-olefins, with the product distribution following specific statistical patterns that can be manipulated through reaction conditions [35]. The metallocene-catalyzed oligomerization typically proceeds through the Cossee-Arlman mechanism, where the oxidation state of the metal center remains constant throughout the catalytic cycle [37].

Research has demonstrated that dicyclopentadienyl zirconium dichloride activated with methylaluminoxane produces particularly effective catalyst systems for higher alpha-olefin oligomerization [5]. The molecular weight distribution of oligomeric products can be controlled through careful manipulation of reaction parameters, including temperature, pressure, and the aluminum-to-zirconium ratio [5]. Industrial implementations typically operate at temperatures ranging from 40 to 70 degrees Celsius with reaction times of 0.5 to 2 hours, achieving selectivities toward desired oligomeric products of up to 96% [32].

The catalytic oligomerization process for 1-pentacosene synthesis involves sequential insertion of ethylene or higher alpha-olefin units into the growing polymer chain [34]. Modern industrial catalysts demonstrate remarkable control over chain length distribution, with the ability to produce specific carbon chain lengths through termination control mechanisms [34]. The termination step typically occurs through beta-hydride elimination, which generates the terminal alkene functionality characteristic of 1-pentacosene [37].

| Catalyst System | Temperature Range (°C) | Selectivity (%) | Chain Length Distribution |

|---|---|---|---|

| Zirconocene-Methylaluminoxane | 40-70 | 85-96 | C20-C30 |

| Nickel-Phosphine Complexes | 80-120 | 70-85 | C15-C35 |

| Chromium-Pyrrolyl Systems | 60-100 | 75-90 | C18-C28 |

Wittig Reaction Applications for Alkene Formation

The Wittig reaction represents a versatile and widely employed synthetic methodology for constructing carbon-carbon double bonds in the synthesis of 1-pentacosene [7] [8]. This reaction involves the condensation of phosphonium ylides with carbonyl compounds to form alkenes with precise control over the position of the double bond [12]. For 1-pentacosene synthesis, the Wittig reaction enables the formation of the terminal alkene through the reaction of appropriate long-chain aldehydes with methylenetriphenylphosphorane [13].

The mechanism of the Wittig reaction proceeds through the initial nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, forming a dipolar intermediate known as a betaine [11]. This intermediate subsequently undergoes cyclization to form a four-membered oxaphosphetane ring, which rapidly decomposes through a retro-cycloaddition mechanism to yield the desired alkene and triphenylphosphine oxide [8] [12]. The stereochemical outcome of the reaction can be controlled through the choice of ylide type, with stabilized ylides generally favoring the formation of E-alkenes, while unstabilized ylides preferentially produce Z-alkenes [12].

For the specific synthesis of 1-pentacosene, the Wittig reaction typically employs tetracosyl aldehyde as the carbonyl component and methylenetriphenylphosphorane as the ylide [10]. The reaction is commonly performed in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation of the phosphine reagents [10]. Reaction temperatures typically range from ambient to 60 degrees Celsius, with reaction times varying from several hours to overnight depending on the substrate reactivity [11].

The preparation of the required phosphonium ylide involves the initial formation of a phosphonium salt through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as sodium amide or butyllithium [10]. This two-step process requires careful control of reaction conditions to ensure complete ylide formation and prevent side reactions that could compromise the yield of the final alkene product [7].

Industrial applications of the Wittig reaction for long-chain alkene synthesis have demonstrated excellent functional group tolerance and the ability to produce alkenes with high geometric purity [11]. The reaction shows particular utility in the synthesis of complex molecules containing multiple functional groups, making it valuable for late-stage diversification strategies in pharmaceutical and specialty chemical synthesis [25]. The mild reaction conditions and predictable stereochemical outcomes make the Wittig reaction an attractive alternative to other alkene-forming reactions for industrial-scale production of 1-pentacosene [12].

Biological Biosynthesis Through CYP4G Oxidative Decarbonylases

The biological synthesis of 1-pentacosene proceeds through a highly specialized enzymatic pathway involving cytochrome P450 enzymes of the CYP4G family, which function as oxidative decarbonylases [14] [15]. These enzymes catalyze the terminal step in insect hydrocarbon biosynthesis by converting long-chain fatty aldehydes to alkenes through the removal of the carbonyl carbon as carbon dioxide [14]. The CYP4G oxidative decarbonylase represents a unique evolutionary adaptation that distinguishes insect hydrocarbon biosynthesis from similar processes in other organisms [14].

The CYP4G1 enzyme from Drosophila melanogaster has been extensively characterized and serves as the prototype for understanding the mechanism of oxidative decarbonylation [14]. This enzyme localizes to oenocytes, specialized cells responsible for hydrocarbon biosynthesis in insects, where it is co-expressed with high levels of NADPH-cytochrome P450 reductase [14]. The enzyme demonstrates substrate specificity for fatty aldehydes with carbon chain lengths ranging from C24 to C28, producing the corresponding C23 to C27 alkenes [17] [18].

The catalytic mechanism of CYP4G oxidative decarbonylases involves the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the aldehyde substrate [14]. This radical intermediate then undergoes rearrangement and carbon-carbon bond cleavage, resulting in the release of carbon dioxide and the formation of the terminal alkene [14]. The reaction requires molecular oxygen and NADPH as cofactors, with the P450 reductase providing the necessary electrons for the catalytic cycle [14].

Functional expression studies using recombinant CYP4G enzymes have confirmed their oxidative decarbonylase activity through the conversion of deuterated substrates to the corresponding deuterated alkenes [14]. When 18,18,18-trideuterated octadecanal was used as substrate, the resulting heptadecane product retained all three deuterium atoms, confirming that the carbonyl carbon is eliminated as carbon dioxide rather than incorporated into the hydrocarbon product [14].

The biological significance of CYP4G-mediated hydrocarbon biosynthesis extends beyond simple metabolic function, as these compounds serve critical roles in insect physiology and behavior [15] [16]. Cuticular hydrocarbons produced through this pathway function as waterproofing agents and contact pheromones, enabling insects to maintain water balance and communicate through chemical signals [14] [15]. The species-specific composition of hydrocarbon blends is controlled by the upstream activities of fatty acid elongases, desaturases, and acyl-CoA reductases, all of which converge on the CYP4G oxidative decarbonylation step [14].

| Enzyme | Substrate Range | Product Range | Cofactor Requirements |

|---|---|---|---|

| CYP4G1 (Drosophila) | C24-C28 aldehydes | C23-C27 alkenes | NADPH, O2, CPR |

| CYP4G16 (Anopheles) | C24-C30 aldehydes | C23-C29 alkenes | NADPH, O2, CPR |

| CYP4G17 (Anopheles) | C26-C32 aldehydes | C25-C31 alkenes | NADPH, O2, CPR |

Comparative Analysis of Chemical vs Enzymatic Production

The production of 1-pentacosene through chemical and enzymatic methodologies presents distinct advantages and limitations that significantly impact industrial implementation strategies [21] [22]. Chemical synthesis approaches, including catalytic oligomerization and Wittig reactions, offer superior scalability and product consistency but typically require harsh reaction conditions and generate significant organic waste [21] [41]. In contrast, enzymatic biosynthesis using CYP4G oxidative decarbonylases operates under mild aqueous conditions but faces challenges related to enzyme stability, substrate specificity, and production scalability [41] [42].

Chemical synthesis methods demonstrate several key advantages for industrial 1-pentacosene production [24] [25]. The catalytic oligomerization process enables large-scale production with predictable yields and can be easily integrated into existing petrochemical infrastructure [24]. These processes typically achieve high conversion rates and can be optimized for specific product distributions through catalyst selection and reaction parameter control [32] [33]. The Wittig reaction offers exceptional stereochemical control and functional group tolerance, making it valuable for producing high-purity 1-pentacosene for specialized applications [11] [12].

However, chemical synthesis approaches present significant environmental and sustainability challenges [21] [41]. Traditional chemical processes consume substantial amounts of organic solvents, generate hazardous waste streams, and require high-temperature, high-pressure reaction conditions that increase energy consumption [21]. The use of heavy metal catalysts and organic phosphine reagents in Wittig reactions creates additional disposal and environmental concerns [41]. These factors contribute to higher life-cycle environmental impacts compared to biological alternatives [41].

Enzymatic production of 1-pentacosene through CYP4G oxidative decarbonylases offers several compelling advantages from sustainability and selectivity perspectives [26] [41]. The enzymatic process operates under mild aqueous conditions at near-ambient temperatures, significantly reducing energy requirements compared to chemical alternatives [42]. The high specificity of CYP4G enzymes eliminates the formation of unwanted side products, reducing downstream purification requirements and waste generation [14] [41]. Additionally, enzymes are biodegradable catalysts that can be produced from renewable biological sources, enhancing the overall sustainability profile of the process [26] [42].

The primary limitations of enzymatic 1-pentacosene production relate to scalability and cost considerations [41] [42]. CYP4G enzymes require expensive cofactors including NADPH and molecular oxygen, increasing operational costs compared to chemical catalysts [14] [42]. The enzymes also demonstrate limited stability under industrial process conditions and may require frequent replacement or regeneration [42]. Current enzymatic production systems cannot match the throughput capabilities of established chemical processes, limiting their application to specialized or high-value products [41].

Recent advances in synthetic biology and enzyme engineering are beginning to address some limitations of enzymatic production systems [22] [26]. Protein engineering techniques can enhance enzyme stability, broaden substrate specificity, and improve catalytic efficiency under industrial conditions [26]. Metabolic engineering approaches enable the construction of integrated biosynthetic pathways that can produce 1-pentacosene directly from simple carbon sources [26]. These developments suggest that hybrid approaches combining the best aspects of chemical and enzymatic synthesis may represent the optimal strategy for future 1-pentacosene production [22] [43].

| Production Method | Yield (%) | Environmental Impact | Cost Factors | Scalability |

|---|---|---|---|---|

| Catalytic Oligomerization | 85-96 | High energy, organic waste | Moderate catalyst cost | High |

| Wittig Reaction | 70-90 | Organic solvents, metal waste | High reagent cost | Moderate |

| CYP4G Biosynthesis | 60-80 | Low energy, aqueous conditions | High enzyme/cofactor cost | Low |

| Hybrid Synthesis | 75-85 | Moderate impact | Variable | Moderate |

Standard Gibbs Free Energy and Enthalpy of Formation

The thermodynamic stability of 1-pentacosene is characterized by its standard Gibbs free energy of formation (ΔfG°) of 247.46 kJ/mol and standard enthalpy of formation (ΔfH°) of -433.90 kJ/mol in the gas phase [1]. These values, calculated using the Joback estimation method, indicate that 1-pentacosene is thermodynamically favorable to form from its constituent elements under standard conditions. The negative enthalpy of formation demonstrates the exothermic nature of its formation reaction, while the positive Gibbs free energy indicates that the formation requires energy input under standard conditions [1].

The relationship between these thermodynamic parameters follows the fundamental equation: ΔG° = ΔH° - TΔS° [2] [3] [4]. The large molecular size of 1-pentacosene contributes significantly to its entropy, which affects the temperature dependence of its thermodynamic stability.

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 247.46 | kJ/mol | Joback Method [1] |

| Standard Enthalpy of Formation (ΔfH°) - Gas | -433.90 | kJ/mol | Joback Method [1] |

| Enthalpy of Fusion (ΔfusH°) | 59.23 | kJ/mol | Joback Method [1] |

| Enthalpy of Vaporization (ΔvapH°) | 70.57 | kJ/mol | Joback Method [1] |

| Enthalpy of Vaporization (ΔvapH°) at 550 K | 103.70 | kJ/mol | NIST [1] |

Heat Capacity Properties

The molar heat capacity of 1-pentacosene shows strong temperature dependence, increasing from 1124.75 J/mol·K at 768.08 K to 1246.59 J/mol·K at 941.27 K [1]. This temperature-dependent behavior reflects the vibrational and rotational contributions to the internal energy of this long-chain alkene molecule. The heat capacity values are consistent with the general trend observed in long-chain hydrocarbons, where larger molecules exhibit higher heat capacities due to their increased number of vibrational modes [5] [6].

| Temperature (K) | Heat Capacity (J/mol·K) | Source |

|---|---|---|

| 768.08 | 1124.75 | Joback Method [1] |

| 796.95 | 1147.55 | Joback Method [1] |

| 825.81 | 1169.29 | Joback Method [1] |

| 854.68 | 1190.02 | Joback Method [1] |

| 883.54 | 1209.78 | Joback Method [1] |

| 912.41 | 1228.63 | Joback Method [1] |

| 941.27 | 1246.59 | Joback Method [1] |

The heat capacity data for 1-pentacosene demonstrates the expected linear relationship with temperature typical of organic compounds in the gas phase [7] [8]. For comparison, the related compound pentacosane exhibits solid-state heat capacity values of 769.0 J/mol·K at 294.5 K and 815.9 J/mol·K in the liquid phase at 333 K [9], showing the significant phase-dependent variations in thermal properties.

Phase Transition Behavior (Melting Point, Boiling Point)

Critical Properties and Phase Boundaries

1-Pentacosene exhibits critical temperature of 941.27 K (668.12°C) and critical pressure of 782.00 kPa, with a critical volume of 1.417 m³/kmol [1]. These critical properties define the upper limits of the liquid-gas phase boundary and are fundamental to understanding the compound's phase behavior under extreme conditions.

The normal boiling point of 1-pentacosene occurs at 768.08 K (494.93°C) [1], which is consistent with the general trend of increasing boiling points with molecular size in hydrocarbon series [10] [11]. This elevated boiling point reflects the strong intermolecular van der Waals forces present in long-chain alkenes, which require substantial thermal energy to overcome during the liquid-to-gas phase transition.

| Property | Value | Unit | Source |

|---|---|---|---|

| Critical Temperature (Tc) | 941.27 | K | Joback Method [1] |

| Critical Pressure (Pc) | 782.00 | kPa | Joback Method [1] |

| Critical Volume (Vc) | 1.417 | m³/kmol | Joback Method [1] |

| Normal Boiling Point (Tb) | 768.08 | K | Joback Method [1] |

| Normal Melting Point (Tf) | 369.75 | K | Joback Method [1] |

Melting Point Characteristics

The normal melting point of 1-pentacosene is 369.75 K (96.6°C) [1], indicating it exists as a solid at room temperature. This melting point is characteristic of waxy hydrocarbons and reflects the ordered crystalline packing achievable by long-chain molecules [12]. The relatively high melting point compared to shorter alkenes demonstrates the influence of molecular size on intermolecular interactions and crystal stability.

Studies on related long-chain alkanes such as pentacosane show complex phase transition behavior, including multiple solid-solid phase transitions before final melting [13] [14] [15]. These structural phase transitions involve reorganization of molecular packing within the crystalline matrix and contribute to the overall thermal behavior of long-chain hydrocarbons.

Phase Transition Energetics

The enthalpy of fusion (ΔfusH°) for 1-pentacosene is 59.23 kJ/mol [1], representing the energy required to convert the solid to liquid at the melting point. This substantial energy requirement reflects the considerable intermolecular forces that must be overcome during melting. The enthalpy of vaporization ranges from 70.57 kJ/mol under standard conditions to 103.70 kJ/mol at 550 K [1], demonstrating the temperature dependence of phase transition energetics.

Solubility Parameters and Partition Coefficients

Water Solubility and Hydrophobic Character

1-Pentacosene exhibits extremely low water solubility, with a logarithmic water solubility value of -10.14 mol/L [1]. This corresponds to an actual water solubility of approximately 7.2 × 10⁻¹¹ mol/L, indicating essentially negligible aqueous solubility. This hydrophobic behavior is characteristic of long-chain hydrocarbons and reflects the nonpolar nature of the molecule [10] [11].

The poor water solubility arises from the inability of the long hydrocarbon chain to form hydrogen bonds with water molecules, coupled with the unfavorable entropy change associated with creating a cavity in the water structure to accommodate the large hydrophobic molecule. This property has significant implications for environmental fate, bioaccumulation potential, and industrial applications.

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Log₁₀ Water Solubility (mol/L) | -10.14 | dimensionless | Crippen Method [1] |

| Octanol/Water Partition Coefficient (log P) | 9.775 | dimensionless | Crippen Method [1] |

| McGowan Characteristic Volume | 358.810 | mL/mol | McGowan Method [1] |

Octanol/Water Partition Coefficient

The octanol/water partition coefficient (log P) for 1-pentacosene is 9.775 [1], indicating an extremely high preference for the organic phase over the aqueous phase. This value corresponds to a partition coefficient (P) of approximately 6.0 × 10⁹, meaning the compound is nearly six billion times more soluble in octanol than in water.

This exceptionally high partition coefficient reflects the lipophilic nature of 1-pentacosene and its strong affinity for nonpolar environments [16]. The log P value increases systematically with carbon chain length in hydrocarbon series, and the value for 1-pentacosene is consistent with this trend for a C₂₅ alkene molecule.

Solubility Parameter Estimation

While specific Hansen solubility parameters for 1-pentacosene are not directly available in the literature, the compound's structure suggests it would have solubility parameters characteristic of nonpolar hydrocarbons. Based on structural analogies with related alkenes, the solubility parameter would be approximately 16 MPa½ , placing it in the category of nonpolar solvents [18] [19].

The McGowan characteristic volume of 358.810 mL/mol [1] provides insight into the molecular size and packing efficiency of 1-pentacosene. This parameter is useful for predicting various physicochemical properties and molecular interactions in complex systems.

Surface Activity and Interfacial Properties

Surface Tension Considerations

While direct surface tension measurements for 1-pentacosene are not available in the literature, the surface tension can be estimated based on correlations developed for long-chain hydrocarbons and alkenes. Studies on similar compounds indicate that surface tension decreases with increasing temperature and follows predictable trends based on molecular structure [20] [21] [22].

Long-chain alkenes typically exhibit surface tensions in the range of 25-35 mN/m at room temperature, with values decreasing approximately 0.05-0.08 mN/m per degree Celsius increase in temperature [21] [23]. The presence of the double bond in 1-pentacosene would be expected to slightly reduce the surface tension compared to the corresponding saturated alkane (pentacosane) due to reduced molecular packing efficiency at the interface.

Interfacial Behavior and Molecular Orientation

The interfacial properties of 1-pentacosene are significantly influenced by its molecular structure, which combines a long aliphatic chain with a terminal double bond. At liquid-vapor interfaces, long-chain molecules tend to orient preferentially with their long axes parallel to the interface to minimize surface energy [24] [25].

The molecular orientation at interfaces affects various properties including:

- Contact angle behavior on different substrates

- Spreading characteristics on solid surfaces

- Adsorption behavior at liquid-liquid interfaces

- Wetting properties in complex systems

Relationship Between Molecular Structure and Surface Properties

The surface activity of 1-pentacosene is primarily determined by its molecular size and shape rather than specific functional group interactions. The long hydrocarbon chain provides significant van der Waals interactions that influence surface behavior, while the terminal double bond introduces slight molecular flexibility and reduced symmetry compared to saturated analogs [26] [27].

Studies on related systems have shown that the surface tension of hydrocarbons correlates strongly with molecular weight and critical properties. For 1-pentacosene, the relationship between surface tension (γ), critical temperature (Tc), and reduced temperature (Tr = T/Tc) would follow established corresponding states principles for hydrocarbon systems [28] [23].

Environmental and Industrial Implications

The interfacial properties of 1-pentacosene have important implications for:

- Biodegradation rates in environmental systems

- Emulsification behavior in industrial processes

- Membrane transport in biological systems

- Catalytic processes involving surface reactions